Diheptyl adipate

概要

説明

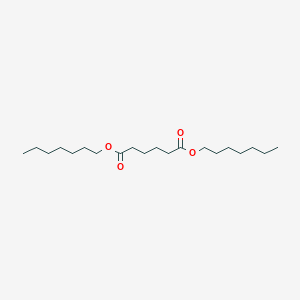

Diheptyl adipate is an organic compound classified as an ester. It is formed by the esterification of adipic acid with heptanol. The chemical formula for this compound is C20H38O4, and it is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to materials such as polyvinyl chloride (PVC).

準備方法

Synthetic Routes and Reaction Conditions: Diheptyl adipate is synthesized through the esterification reaction between adipic acid and heptanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Adipic Acid+2Heptanol→Diheptyl Adipate+Water

The reaction is carried out under reflux conditions to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The water produced is continuously removed, often using a distillation column, to ensure high yields of the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions: Diheptyl adipate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into adipic acid and heptanol.

Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.

Major Products Formed:

Hydrolysis: Adipic acid and heptanol.

Transesterification: Various esters depending on the alcohol used.

科学的研究の応用

Chemical Industry

Plasticizer in PVC Production

Diheptyl adipate is primarily utilized as a plasticizer in the production of flexible polyvinyl chloride (PVC). It enhances the flexibility, durability, and processability of PVC, making it suitable for a wide range of products including:

- Cables

- Flooring

- Medical devices

The mechanism by which DHA acts as a plasticizer involves embedding itself between polymer chains, reducing intermolecular forces and increasing material flexibility. This is primarily a physical interaction rather than a chemical one, relying on van der Waals forces and hydrogen bonding.

Comparison with Other Plasticizers

| Property | This compound | Di(2-ethylhexyl) Adipate | Dioctyl Adipate |

|---|---|---|---|

| Alkyl Chain Length | 7 Carbon Atoms | 8 Carbon Atoms | 8 Carbon Atoms |

| Plasticizing Efficiency | High | Very High | Moderate |

| Biodegradability | Moderate | Low | Low |

Biodegradable Plastics

Research in Sustainable Materials

This compound is being investigated for its potential use in biodegradable plastics. Its structure allows for easier hydrolysis compared to traditional plasticizers, which may lead to more environmentally friendly materials. Research indicates that incorporating DHA into polymer matrices can improve their biodegradability without compromising mechanical properties.

Medical Applications

Biocompatibility in Medical Devices

Due to its biocompatibility, this compound is employed in the formulation of certain medical devices and drug delivery systems. Its low toxicity profile makes it an attractive candidate for applications that require prolonged contact with biological tissues.

Case Study: Drug Delivery Systems

- Study Focus : Evaluating the release rates of drugs from DHA-containing matrices.

- Findings : The presence of this compound significantly enhanced the release profile of hydrophobic drugs, suggesting its utility in controlled drug delivery applications.

Lubricants and Hydraulic Fluids

This compound is also used as a lubricant and component in hydraulic fluids. Its properties allow for effective lubrication under varying temperatures and pressures, making it suitable for industrial machinery where performance reliability is critical.

作用機序

As a plasticizer, diheptyl adipate works by embedding itself between the polymer chains of materials like PVC, reducing intermolecular forces and increasing flexibility. This action is primarily physical rather than chemical, as the ester molecules do not chemically react with the polymer chains but rather interact through van der Waals forces and hydrogen bonding.

類似化合物との比較

Di(2-ethylhexyl) adipate (DEHA): Another adipate ester used as a plasticizer with similar properties but different alkyl chain length.

Diethyl adipate: A shorter-chain ester with different plasticizing efficiency and thermal properties.

Dibutyl adipate: Used in similar applications but with different mechanical properties due to its shorter alkyl chains.

Uniqueness: Diheptyl adipate is unique in its balance of flexibility and durability, making it particularly suitable for applications requiring long-lasting and flexible materials. Its longer alkyl chains compared to other adipate esters provide enhanced plasticizing effects, making it a preferred choice in certain industrial applications.

生物活性

Diheptyl adipate (DHA) is a diester derived from adipic acid and heptanol, primarily used as a plasticizer in various applications. Understanding its biological activity is crucial due to its widespread use and potential environmental and health impacts. This article examines the biological effects, metabolic pathways, and toxicological profiles of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 256.39 g/mol

The compound is soluble in organic solvents but has low water solubility, which influences its bioavailability and environmental behavior.

Metabolism and Toxicological Profile

Research indicates that this compound undergoes metabolic conversion in biological systems, leading to various metabolites. Key findings include:

- Metabolites : The primary metabolites identified include heptanol and adipic acid. Studies show that these metabolites can have distinct biological effects compared to the parent compound .

- Toxicity Studies : In vivo studies demonstrate that exposure to this compound can lead to hepatotoxicity characterized by liver enlargement, increased liver weight, and peroxisome proliferation in rodent models .

Table 1: Summary of Toxicological Findings

| Study Reference | Dose (mg/kg/day) | Observed Effects | Species |

|---|---|---|---|

| Keith et al., 1992 | 0.5 - 2.5 | Increased liver peroxisomal activity | Rats |

| Reddy et al., 1986 | 1.0 - 2.0% diet | Hepatic hypertrophy | Fischer 344 Rats |

| Lake et al., 1997 | Up to 3140 | Liver weight increase | B6C3F1 Mice |

Endocrine Disruption Potential

Recent studies suggest that this compound may interact with hormonal pathways, potentially disrupting endocrine function. A notable study utilized molecular docking techniques to assess its binding affinity to sex hormone binding globulin (SHBG), indicating possible interference with steroid hormone homeostasis .

Table 2: Endocrine Disruption Assessment

| Compound | Binding Affinity (kcal/mol) | Potential Effects |

|---|---|---|

| This compound (DHA) | -7.5 | Disruption of steroid hormone function |

| Acetyl Tributyl Citrate | -8.0 | Similar endocrine disruption potential |

| 2,2,4-trimethyl-1,3-pentanediol diisobutyrate | -7.8 | Potential for hormonal imbalance |

Ecotoxicity Studies

The environmental impact of this compound has been assessed through ecotoxicity studies, revealing its potential effects on aquatic life. Research indicates that while DHA has low acute toxicity, chronic exposure may lead to bioaccumulation in aquatic organisms .

Case Study: Aquatic Toxicity Assessment

A study evaluated the effects of this compound on freshwater organisms, noting:

- Organisms Tested : Daphnia magna and fish species.

- Findings : No significant acute toxicity was observed; however, sub-lethal effects on reproduction were noted at higher concentrations.

特性

IUPAC Name |

diheptyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-3-5-7-9-13-17-23-19(21)15-11-12-16-20(22)24-18-14-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITULKFUBJXOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CCCCC(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065809 | |

| Record name | Hexanedioic acid, diheptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14697-48-4 | |

| Record name | 1,6-Diheptyl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14697-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diheptyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014697484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-diheptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, diheptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diheptyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEPTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M01ZJ4HJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。